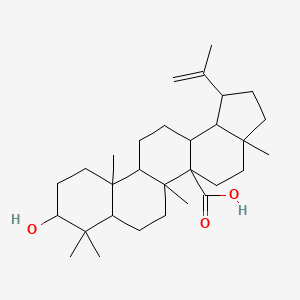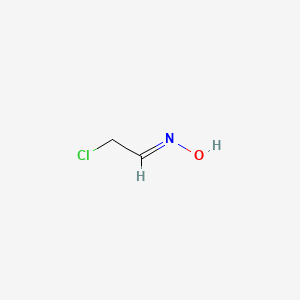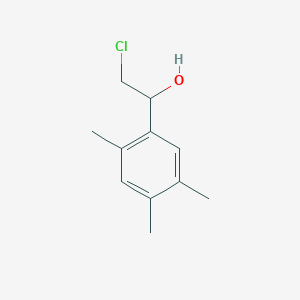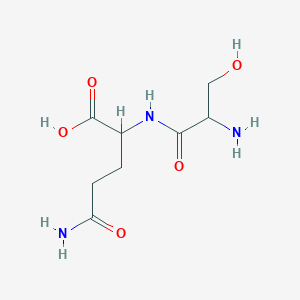
Bis-(2-trifluoromethoxy-ethyl)-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(2-trifluoromethoxy-ethyl)-amine: is a fluorinated organic compound characterized by the presence of two trifluoromethoxy groups attached to an ethylamine backbone. The trifluoromethoxy group is known for its high electronegativity and lipophilicity, making it a valuable substituent in various chemical and pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis-(2-trifluoromethoxy-ethyl)-amine typically involves the reaction of 2,2-difluoro-1,3-dimethylimidazoline with trifluoromethyl triflate in the presence of alcohols. This one-pot process allows for the direct conversion of functionalized alcohols to the corresponding trifluoromethyl ether derivatives . The reaction conditions are mild, and the process is highly chemoselective, ensuring high conversion rates despite the low nucleophilicity of the trifluoromethoxy anion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reagents and maintain the required reaction conditions. The scalability of the synthesis process ensures that the compound can be produced in sufficient quantities for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Bis-(2-trifluoromethoxy-ethyl)-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxy-substituted alcohols, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Bis-(2-trifluoromethoxy-ethyl)-amine is used as a building block in the synthesis of various fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: In biological and medicinal research, the compound is explored for its potential as a pharmaceutical intermediate. The trifluoromethoxy group enhances the stability and bioavailability of drug candidates, making it a promising component in drug design .
Industry: The compound finds applications in the agrochemical industry, where it is used in the synthesis of pesticides and herbicides. Its high electronegativity and lipophilicity contribute to the efficacy of these products .
Wirkmechanismus
The mechanism of action of Bis-(2-trifluoromethoxy-ethyl)-amine involves its interaction with specific molecular targets. The trifluoromethoxy groups enhance the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- Bis(trifluoroacetoxy)iodo benzene
- 1,3-Bis(trifluoromethyl)benzene
- N,N-Bis[2-(trifluoromethoxy)ethyl]-N-carbobenzyloxyamine
Uniqueness: Bis-(2-trifluoromethoxy-ethyl)-amine stands out due to its dual trifluoromethoxy groups, which confer unique properties such as increased stability and lipophilicity. These characteristics make it more effective in certain applications compared to similar compounds .
Eigenschaften
Molekularformel |
C6H9F6NO2 |
|---|---|
Molekulargewicht |
241.13 g/mol |
IUPAC-Name |
2-(trifluoromethoxy)-N-[2-(trifluoromethoxy)ethyl]ethanamine |
InChI |
InChI=1S/C6H9F6NO2/c7-5(8,9)14-3-1-13-2-4-15-6(10,11)12/h13H,1-4H2 |
InChI-Schlüssel |
HCUDUAUFDNNYTA-UHFFFAOYSA-N |
Kanonische SMILES |
C(COC(F)(F)F)NCCOC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[(Tert-butoxycarbonyl)amino]acetamido}-5-carbamimidamidopentanoic acid](/img/structure/B12106353.png)
![N,N-dimethyl-4-{[(1E)-2-(morpholin-4-yl)cyclopent-2-en-1-ylidene]methyl}aniline](/img/structure/B12106356.png)




![4,6-Dihydroxy-15-methyl-9,14,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-triene-2,13-dione](/img/structure/B12106376.png)

![2-[(2,4-Dimethylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B12106398.png)

![2-[[2-(2-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoyl]amino]propanoic acid](/img/structure/B12106421.png)
![(6R)-3-Methyl-8-oxo-5,5-dioxide-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicAcidDiphenylmethylEster](/img/structure/B12106422.png)
![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-ethoxypurin-2-yl]acetamide](/img/structure/B12106424.png)

